N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide
Description
N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide is a synthetic small molecule characterized by a 1,4-diazaspiro[4.6]undec-3-en-2-one core substituted with a phenyl group at position 3 and an acetamide-linked 4-methoxyphenyl moiety. The spirocyclic diazaspiro framework imparts conformational rigidity, which is critical for binding selectivity in pharmacological applications. The 4-methoxyphenyl group enhances solubility and modulates electronic properties, while the phenyl substituent contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-30-20-13-11-19(12-14-20)25-21(28)17-27-23(29)22(18-9-5-4-6-10-18)26-24(27)15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWBAFDDLYRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step reaction involving N-(4-methoxyphenyl)-2-chloroacetamide and a specific chalcone derivative. The resulting product was characterized using various spectroscopic techniques including IR, -NMR, -NMR, and high-resolution mass spectrometry (HR-MS). The crystal structure revealed that the compound adopts an E-configuration for its C=C bond, with hydrogen bonding interactions contributing to its stability in the solid state .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study utilizing the National Cancer Institute's Developmental Therapeutic Program (DTP) assessed the compound's cytotoxic effects on various cancer cell lines at a concentration of 10 µM. Results demonstrated low levels of activity against leukemia and colon cancer cell lines, suggesting a potential for further development in anticancer therapies .
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer effects, compounds with similar structural motifs have been reported to possess antimicrobial and anti-inflammatory activities. The presence of the phenoxy-N-arylacetamide scaffold has been linked to significant antimicrobial effects against various pathogens, as well as anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound are thought to be mediated through interactions with specific molecular targets. These interactions can inhibit key enzymes or modulate receptor functions, leading to downstream effects on cellular pathways involved in proliferation, apoptosis, and inflammation.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,4-diazaspiro[4.6]undec-3-en-2-one core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: The target compound’s 4-methoxyphenyl group enhances solubility compared to halogenated analogs (e.g., dichlorophenyl or chlorophenyl derivatives) .
Linker Modifications :
- The sulfanyl linker in the dichlorophenyl analog () introduces a thioether group, which may alter metabolic stability compared to the target compound’s acetamide linkage.
Spirocyclic Conformation :
- All compounds retain the 1,4-diazaspiro[4.6]undec-3-en-2-one core, suggesting similar conformational constraints. However, substituent positions (e.g., phenyl at position 3 vs. 2) may influence binding orientation in biological targets .
Molecular Weight and Drug-Likeness :
- The target compound (429.50 g/mol) and its analogs fall within the acceptable range for oral bioavailability (MW < 500). Halogenated derivatives have higher molecular weights, which may impact ADME properties .
Hypothetical Pharmacological Implications
- The 4-methoxyphenyl group in the target compound could favor interactions with polar residues in enzyme active sites, whereas halogenated analogs may engage in halogen bonding with hydrophobic pockets.
- The absence of sulfur in the target compound may reduce oxidative metabolic degradation compared to the sulfanyl-containing analog .
Q & A
Q. What are the key steps in synthesizing N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential cyclization and functionalization steps. For example:
Cyclization : Form the spiro[4.6]undecane core via base-catalyzed cyclization of a diketone precursor with phenylhydrazine derivatives.
Acetamide Coupling : React the spirocyclic intermediate with 4-methoxyphenyl isocyanate or activated esters under anhydrous conditions (e.g., DMF, 60–80°C).
Characterization :
Q. How can researchers validate the purity of this compound before biological assays?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro studies.
- Thermogravimetric Analysis (TGA) : Rule out solvent residues or decomposition below 200°C.
- Elemental Analysis (EA) : Match experimental vs. theoretical C/H/N/O percentages (tolerance ±0.4%) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in the spirocyclic core?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters for the spiro junction .
- Hydrogen Bonding Analysis : Apply graph set notation (e.g., S(6) motifs) to identify stabilizing interactions between the acetamide group and adjacent aromatic rings .
- Twinned Data Handling : For imperfect crystals, use SHELXD to deconvolute overlapping reflections .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to assess rapid degradation in vivo .
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or salt formation to improve bioavailability.
- Target Engagement Studies : Confirm binding to the intended receptor via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Prioritize poses with hydrogen bonds to the acetamide oxygen and π-π stacking with the phenyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-target complex .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and guide SAR .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to test electronic effects .
- Bioisosteric Replacement : Substitute the spirocyclic oxygen with sulfur to evaluate metabolic stability .
- 3D-QSAR Modeling : Align analogs using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental binding assays?
- Methodological Answer :
Validate Force Field Parameters : Re-optimize partial charges for the spirocyclic core using quantum mechanics (e.g., DFT/B3LYP) .
Reassay Under Controlled Conditions : Ensure assays use identical buffer pH, temperature, and protein batches.
Cross-Validate with Orthogonal Techniques : Compare SPR data with fluorescence polarization (FP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
